molecular formula C12H9ClN2O3S B2408446 Methyl 2-(4-chloropicolinamido)thiophene-3-carboxylate CAS No. 1207036-20-1

Methyl 2-(4-chloropicolinamido)thiophene-3-carboxylate

Cat. No. B2408446
CAS RN: 1207036-20-1
M. Wt: 296.73
InChI Key: BZODHEISAZKHHJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloropicolinamido)thiophene-3-carboxylate is a chemical compound that has been the subject of scientific research for its potential use in various applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Genotoxic and Carcinogenic Potential Evaluation

Research on thiophene derivatives, including precursors to local anesthetics like articaine, assesses their genotoxic, mutagenic, and carcinogenic potentials. These studies, crucial for understanding the safety profiles of thiophene compounds, employ various in vitro and in silico methodologies to investigate their toxicological profiles. Techniques such as the Salmonella mutagenicity assay (Ames test), single-cell gel electrophoresis (Comet assay), and the in vitro Syrian Hamster Embryo cell transformation assay provide insights into the DNA-damaging effects and carcinogenic potential of these compounds (Lepailleur et al., 2014).

Synthesis and Chemical Transformations

The synthesis and chemical transformation of thiophene derivatives are explored through various reactions, providing foundational knowledge for developing new pharmaceuticals and agrochemicals. Studies include the creation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids from methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates. These chemical transformations are essential for the design of novel compounds with potential biological activities (Corral & Lissavetzky, 1984).

Industrial Applications and Recovery Processes

The production of thiophene derivatives for pharmaceutical and herbicide applications highlights the industrial significance of these compounds. Recovery and reuse of solvents like acetic acid from the production process of thiophene derivatives underscore the importance of sustainable practices in the chemical industry. Efficient recovery methods such as extraction play a crucial role in reducing waste and optimizing resource utilization in the manufacture of these compounds (Wang Tian-gui, 2006).

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) demonstrate the versatility of thiophene derivatives in environmental sensing and remediation. These compounds serve as efficient luminescent sensory materials for detecting environmental contaminants like heavy metals and organic pollutants. Their potential for recyclable detection and high-performance trapping of pollutants such as 2,4-dichlorophenol highlights their applicability in environmental protection and monitoring (Yang Zhao et al., 2017).

Antimicrobial Activity Against Mycobacterium tuberculosis

Novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives synthesized from methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate exhibit significant in vitro antimycobacterial activity. These compounds, tested against Mycobacterium tuberculosis, demonstrate the potential of thiophene derivatives in developing new antimicrobial agents. Their promising minimum inhibitory concentration (MIC) values compared to reference drugs and the correlation with molecular docking model analysis emphasize their therapeutic potential (Srihari Konduri et al., 2021).

properties

IUPAC Name

methyl 2-[(4-chloropyridine-2-carbonyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S/c1-18-12(17)8-3-5-19-11(8)15-10(16)9-6-7(13)2-4-14-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZODHEISAZKHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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